molecular formula C20H28N4O3 B10986183 5-(2-methylpropyl)-N-{3-[2-(morpholin-4-yl)ethoxy]phenyl}-1H-pyrazole-3-carboxamide

5-(2-methylpropyl)-N-{3-[2-(morpholin-4-yl)ethoxy]phenyl}-1H-pyrazole-3-carboxamide

Cat. No.: B10986183
M. Wt: 372.5 g/mol
InChI Key: AHISFQXVJLKUOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ISOBUTYL-N-[3-(2-MORPHOLINOETHOXY)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole core, which is known for its diverse biological activities, and a morpholinoethoxy phenyl group, which enhances its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ISOBUTYL-N-[3-(2-MORPHOLINOETHOXY)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process includes stringent control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. Advanced purification techniques like recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-ISOBUTYL-N-[3-(2-MORPHOLINOETHOXY)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-ISOBUTYL-N-[3-(2-MORPHOLINOETHOXY)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-ISOBUTYL-N-[3-(2-MORPHOLINOETHOXY)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or receptors, thereby modulating biochemical pathways. For instance, it could act as an inhibitor of kinase enzymes, affecting signal transduction pathways and leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-ISOBUTYL-N-[3-(2-MORPHOLINOETHOXY)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H28N4O3

Molecular Weight

372.5 g/mol

IUPAC Name

5-(2-methylpropyl)-N-[3-(2-morpholin-4-ylethoxy)phenyl]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C20H28N4O3/c1-15(2)12-17-14-19(23-22-17)20(25)21-16-4-3-5-18(13-16)27-11-8-24-6-9-26-10-7-24/h3-5,13-15H,6-12H2,1-2H3,(H,21,25)(H,22,23)

InChI Key

AHISFQXVJLKUOZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC(=NN1)C(=O)NC2=CC(=CC=C2)OCCN3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.